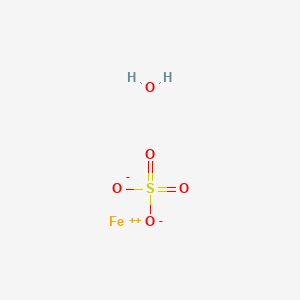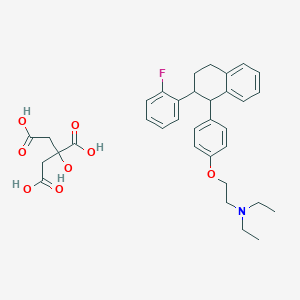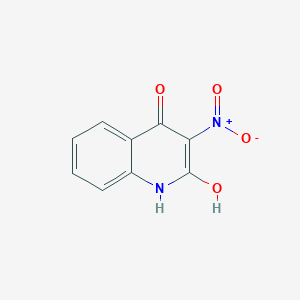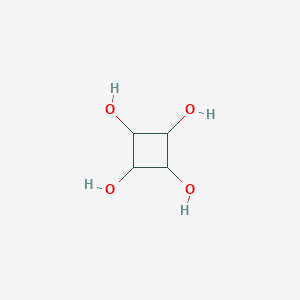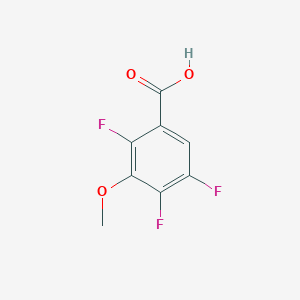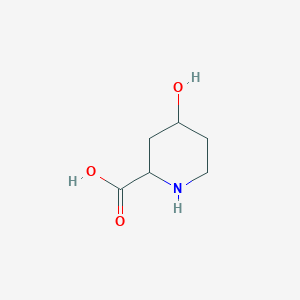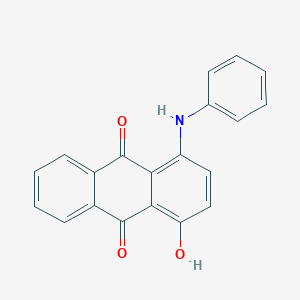
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide, also known as DIQO, is a synthetic compound that has been widely used in scientific research. It is a redox-active compound that can undergo reversible redox reactions, making it a useful tool for studying redox signaling pathways in cells. DIQO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide involves its ability to undergo reversible redox reactions. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can accept or donate electrons, depending on the redox potential of the surrounding environment. This allows it to modulate the activity of redox-sensitive proteins by altering their redox state.
生化学的および生理学的効果
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in the regulation of gene expression. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been found to modulate the activity of enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to modulate the activity of ion channels such as TRPM2, which is involved in the regulation of calcium signaling.
実験室実験の利点と制限
One of the main advantages of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments is its ability to modulate redox signaling pathways in cells. This makes it a useful tool for studying the role of redox signaling in a variety of physiological processes. However, one of the main limitations of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide is its potential toxicity. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to induce oxidative stress in cells, which can lead to cell death. Therefore, caution should be exercised when using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments.
将来の方向性
There are several future directions for research involving 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide. One area of research involves the development of new derivatives of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide that have improved pharmacological properties. Another area of research involves the use of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in the development of new therapies for diseases that are associated with redox signaling dysregulation, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide and its potential therapeutic applications.
合成法
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can be synthesized using a variety of methods, including the reaction of 5-nitroisoquinoline with p-(dimethylamino)aniline, followed by reduction of the nitro group with zinc and hydrochloric acid. Another method involves the reaction of 5-chloroisoquinoline with p-(dimethylamino)aniline, followed by oxidation with sodium hypochlorite.
科学的研究の応用
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been used extensively in scientific research as a tool for studying redox signaling pathways in cells. It has been found to modulate the activity of a variety of redox-sensitive proteins, including transcription factors, enzymes, and ion channels. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been used to study the role of redox signaling in a variety of physiological processes, including cell proliferation, apoptosis, and differentiation.
特性
CAS番号 |
10318-23-7 |
|---|---|
製品名 |
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide |
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(2-oxidoisoquinolin-2-ium-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H16N4O/c1-20(2)15-8-6-14(7-9-15)18-19-17-5-3-4-13-12-21(22)11-10-16(13)17/h3-12H,1-2H3 |
InChIキー |
XCAJXZHVJXKEIC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
同義語 |
5-[[p-(Dimethylamino)phenyl]azo]isoquinoline 2-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



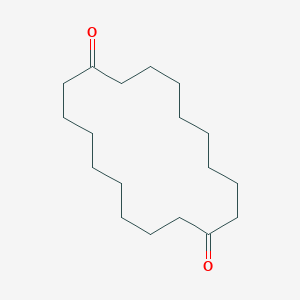

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

